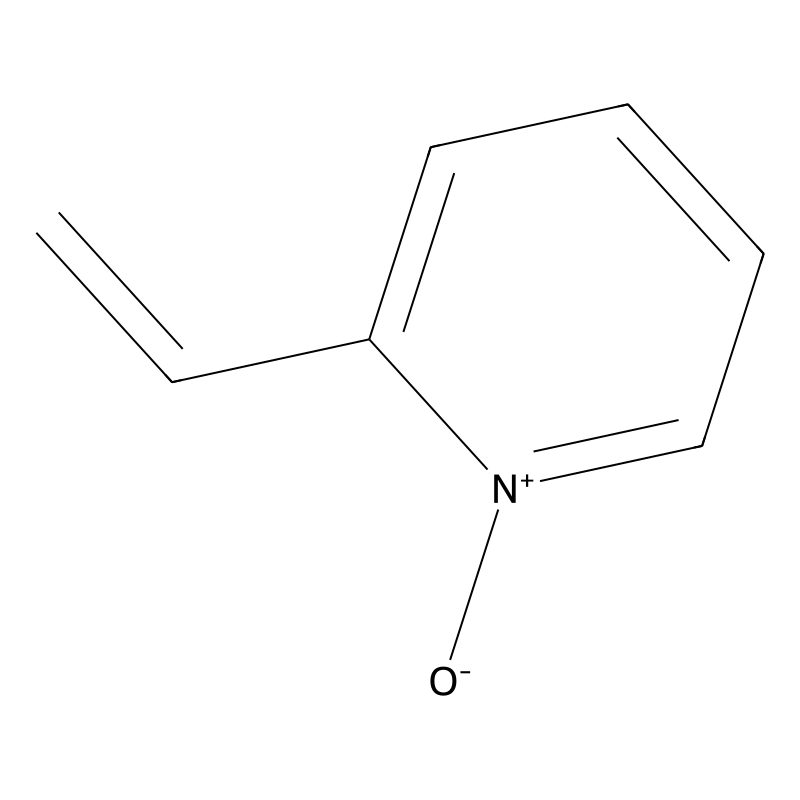

2-Ethenylpyridin-1-ium-1-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethenylpyridin-1-ium-1-olate is an organic compound characterized by its unique structure, which includes a pyridine ring and an ethenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound is recognized for its potential biological activities, particularly in the context of pharmacology and toxicology. Notably, it has been studied for its ability to inhibit the cytotoxic effects of quartz and has shown promise in delaying the onset of experimental silicosis in animal models .

The chemical behavior of 2-Ethenylpyridin-1-ium-1-olate can be explored through various reactions. It can participate in nucleophilic substitutions due to the presence of the nitrogen atom in the pyridine ring. Additionally, the ethenyl group allows for reactions typical of alkenes, such as electrophilic additions and polymerization under suitable conditions. The compound's reactivity is influenced by its ionic form, which can enhance its interaction with other nucleophiles or electrophiles .

Research indicates that 2-Ethenylpyridin-1-ium-1-olate exhibits significant biological activities, particularly in the modulation of cellular processes. It has been identified as an inhibitor of potassium channels, which play crucial roles in cardiac function and neuronal signaling. Furthermore, studies have suggested its potential anti-cancer properties through interactions with specific protein targets involved in tumor progression . Its ability to mitigate cytotoxic effects also positions it as a candidate for therapeutic applications in conditions related to oxidative stress.

The synthesis of 2-Ethenylpyridin-1-ium-1-olate can be achieved through several methods:

- Formation of the Pyridine Ring: This may involve cyclization reactions starting from suitable precursors.

- Introduction of the Ethenyl Group: Commonly performed via a Wittig reaction or similar methodologies involving phosphonium salts.

- Final Modifications: Additional steps may include acylation or other modifications to achieve the desired final structure.

These synthetic routes highlight the versatility and complexity involved in producing this compound .

2-Ethenylpyridin-1-ium-1-olate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting potassium channels or cancer-related pathways.

- Toxicology: Its ability to inhibit cytotoxicity makes it relevant for research into silicosis and other conditions exacerbated by oxidative stress.

- Material Science: The compound's structural features could also lend themselves to applications in materials with specific electronic or optical properties.

Studies on 2-Ethenylpyridin-1-ium-1-olate have revealed its interactions with specific proteins involved in cellular signaling pathways. These interactions can modulate channel activity and influence cell proliferation. Ongoing research aims to elucidate its precise mechanisms of action and potential off-target effects, which are critical for understanding its therapeutic viability .

Several compounds share structural or functional similarities with 2-Ethenylpyridin-1-ium-1-olate:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| HMN 214 | Stilbene derivative | Polo-like kinase inhibitor |

| Acetamide, N-[4-(2-pyridinylamino)sulfonyl]phenyl | Sulfonamide group | Potential anti-cancer activity |

| BRD-K70511574 | Sulfonamide and aromatic rings | Inhibitor of specific protein interactions |

The uniqueness of 2-Ethenylpyridin-1-ium-1-olate lies in its specific combination of functional groups, particularly the ethenyl and pyridine moieties, which contribute to its distinct biological activities compared to these similar compounds .